molecular formula C3H4ClN3 B1616010 5-Chloro-1-methyl-1H-1,2,4-triazole CAS No. 56616-99-0

5-Chloro-1-methyl-1H-1,2,4-triazole

Cat. No.: B1616010
CAS No.: 56616-99-0
M. Wt: 117.54 g/mol
InChI Key: NAUJAPIAZAJWLN-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-1H-1,2,4-triazole: is a triazole derivative containing a chlorine atom and a methyl group. This compound is relatively stable and is not sensitive to light or heat. It can participate in various nitrogen heterocyclic reactions and is known for its applications in different fields, including agriculture and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Material: The synthesis of 5-Chloro-1-methyl-1H-1,2,4-triazole typically begins with 1,2,4-triaminomethane.

    Chlorination: The initial step involves a chlorination reaction where the triaminomethane is treated with a chlorinating agent to introduce the chlorine atom.

    Cyclization: The chlorinated intermediate then undergoes a cyclization reaction to form the triazole ring.

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

    Catalysis: 5-Chloro-1-methyl-1H-1,2,4-triazole is used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

Biology and Medicine

Industry

Mechanism of Action

The mechanism by which 5-Chloro-1-methyl-1H-1,2,4-triazole exerts its effects involves interaction with specific molecular targets. In antimicrobial applications, it disrupts the synthesis of essential biomolecules in pathogens, leading to cell death. In herbicidal applications, it inhibits key enzymes involved in plant growth, effectively controlling weed proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : 5-Chloro-1-methyl-1H-1,2,4-triazole is unique due to the presence of both chlorine and methyl groups, which confer specific reactivity and make it suitable for a wide range of applications in different fields .

Properties

IUPAC Name

5-chloro-1-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3/c1-7-3(4)5-2-6-7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUJAPIAZAJWLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205192
Record name 1H-1,2,4-Triazole, 5-chloro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56616-99-0
Record name 1H-1,2,4-Triazole, 5-chloro-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056616990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole, 5-chloro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1-methyl-1H-1,2,4-triazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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